molecular formula C5H5N5O B12434313 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12434313
M. Wt: 151.13 g/mol
InChI Key: BPNSLLMDTGXGFF-UHFFFAOYSA-N
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Description

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system combining an imidazole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is an Iodine (I2)-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenones, heterocyclic ketones, or propiophenones . The reaction conditions can be adjusted to obtain different derivatives by changing the reaction environment, such as temperature and solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the I2-mediated annulation method suggests it could be adapted for industrial synthesis. The straightforward nature of the reaction and the availability of starting materials make it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its fused ring system, which combines the properties of both imidazole and triazine rings. This fusion enhances its stability and reactivity, making it a versatile compound for various applications .

Biological Activity

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one (CAS: 1378585-36-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique fused imidazole and triazine structure, which contributes to its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C5_5H5_5N5_5O
  • Molecular Weight : 151.13 g/mol
  • IUPAC Name : 2-aminoimidazo[2,1-f][1,2,4]triazin-4(3H)-one
  • Purity : >95%

The structural characteristics of this compound include an amino group at the second position and a carbonyl group at the fourth position of the imidazo ring. These functional groups are pivotal in mediating its biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : A series of synthesized derivatives were tested against various cancer cell lines. The IC50_{50} values ranged from 0.04 to 0.33 µM for PDK1 inhibition, indicating potent activity against pancreatic ductal adenocarcinoma (PDAC) cells .
CompoundIC50_{50} (µM)Cell Line
4d0.04PSN1
5j0.33BxPC-3

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition potential:

  • PDK Inhibition : Derivatives showed strong inhibition of PDK isoforms with varying efficacy. Notably, compounds such as 4d and 5j completely inhibited PDK1 and PDK4 at concentrations as low as 1.5 µM .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well:

  • Antitubercular Activity : Compounds related to this triazine structure have shown promise against Mycobacterium tuberculosis, with mechanisms involving the release of nitric oxide (NO•) and inhibition of critical metabolic pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • TLR7 Agonism : Certain derivatives act as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in immune response modulation and has implications in cancer therapy .
  • Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells is attributed to the induction of apoptosis and disruption of cellular metabolism through enzyme inhibition.

Study on Pancreatic Cancer

In a recent study focusing on pancreatic cancer cell lines:

  • Derivatives were tested for their ability to inhibit cell proliferation.
  • Compound 5j exhibited the most significant anticancer activity with an IC50_{50} value below 0.5 µM against KRAS mutant PSN1 cells compared to wild-type BxPC-3 cells .

Study on Enzyme Inhibition

A comprehensive analysis was conducted on various derivatives:

  • The study highlighted that compounds effectively inhibited PDK enzymes more potently than established inhibitors like dichloroacetate (DCA) .

Properties

IUPAC Name

2-amino-3H-imidazo[2,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-2H,(H3,6,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNSLLMDTGXGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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